molecular formula C7H7FINO2S B13912328 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

2-Fluoro-6-iodo-4-(methylsulfonyl)aniline

Cat. No.: B13912328
M. Wt: 315.11 g/mol
InChI Key: UNBWVFHQILIOCH-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a multifunctional aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three distinct substituents—fluoro, iodo, and methylsulfonyl—on an aniline scaffold, making it a valuable synthetic intermediate for the construction of complex molecules. The presence of both fluorine and iodine atoms offers unique opportunities for synthetic manipulation. The fluorine atom, due to its small size and high electronegativity, can influence the molecule's lipophilicity, metabolic stability, and bioavailability, and is a common feature in many modern pharmaceuticals . The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to diversify the molecular structure efficiently. The methylsulfonyl group is a prominent pharmacophore found in bioactive molecules, particularly in antagonists for targets like the TRPV1 receptor, which is involved in pain and inflammation pathways . Anilines with methylsulfonyl groups, such as the related compound 4-(Methylsulfonyl)aniline, are frequently utilized in the synthesis of potential therapeutic agents . While direct studies on this specific compound are limited, research on analogous trifluoro-aniline derivatives has demonstrated potent antibacterial and antibiofilm activities against pathogens like Vibrio parahaemolyticus . This suggests potential applications for this compound in developing novel anti-infective agents. Furthermore, substituted anilines are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), as seen in the scalable synthesis of the tuberculosis treatment candidate TBI-223 . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FINO2S

Molecular Weight

315.11 g/mol

IUPAC Name

2-fluoro-6-iodo-4-methylsulfonylaniline

InChI

InChI=1S/C7H7FINO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3

InChI Key

UNBWVFHQILIOCH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)I)N)F

Origin of Product

United States

Contextualization Within Halogenated and Sulfonyl Substituted Aniline Chemistry

Halogenated and sulfonyl-substituted anilines are prominent classes of compounds in organic and medicinal chemistry. The introduction of halogens and sulfonyl groups onto the aniline (B41778) scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity. The sulfonylaniline motif, for instance, is a key structural component in a variety of pharmaceutical drugs. nih.govscispace.com The development of methods to create these structures, such as visible-light-mediated sulfonylation, highlights their importance. nih.govbeilstein-journals.org

2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a highly functionalized example within this class. The presence of both electron-donating (amino) and strong electron-withdrawing (methylsulfonyl) groups, combined with the distinct electronic effects of two different halogens (fluorine and iodine), creates a complex and synthetically valuable substitution pattern. This intricate arrangement allows for selective chemical modifications, making it a desirable intermediate for constructing more complex molecules.

Importance of the Aniline Scaffold in Organic Synthesis

The aniline (B41778) scaffold is a fundamental building block in the synthesis of a vast array of organic compounds, from dyes to pharmaceuticals. bldpharm.comnih.gov Its amino group can be readily modified, and it strongly influences the reactivity of the aromatic ring, typically directing electrophilic substitutions to the ortho and para positions. nih.gov

However, the aniline core can also present challenges, such as a propensity for metabolic oxidation in biological systems, which can sometimes lead to toxicity. smolecule.comnih.govlifechempharma.com This has driven research into creating aniline derivatives with modified properties. By incorporating substituents like fluorine and methylsulfonyl groups, chemists can fine-tune the electronic and metabolic stability of the aniline ring, potentially mitigating undesirable effects while retaining its synthetic utility. orgsyn.orgnih.govjk-sci.com The structure of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline exemplifies this modern approach to chemical design, leveraging the core aniline structure while engineering its properties for specific applications.

Strategic Positioning of Fluorine and Iodine Substituents

The placement of fluorine and iodine atoms on the aniline (B41778) ring is a key feature of 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline. Each halogen brings unique properties to the molecule that can be exploited in chemical synthesis.

Fluorine: The small size and high electronegativity of fluorine have profound effects on a molecule's properties. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability. nih.govossila.com Its strong electron-withdrawing nature can also modulate the acidity (pKa) of nearby functional groups. orgsyn.orgnih.govnih.gov The placement of fluorine at the ortho position relative to the amino group in this compound significantly influences the local electronic environment.

Iodine: In contrast to fluorine, iodine is a large, polarizable atom. Its presence on the aromatic ring offers a versatile handle for further chemical transformations. nih.gov The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com This allows for the straightforward introduction of a wide range of substituents at the 6-position, providing a pathway to diverse and complex molecular structures. Commercially available compounds like 2-fluoro-4-iodoaniline (B146158) serve as common starting materials for building more complex iodinated aromatics. nih.govossila.comnih.gov

Role of the Methylsulfonyl Moiety in Chemical Design

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing moiety that plays a critical role in the design of functional molecules. oakwoodchemical.com Its inclusion in a chemical structure can significantly impact several properties:

Electronic Effects: It strongly deactivates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of reactions.

Solubility and Polarity: The sulfonyl group is polar and can act as a hydrogen bond acceptor, which can be used to improve the solubility of a compound in aqueous or polar organic solvents.

Metabolic Stability: In drug design, the methylsulfonyl group is generally stable against metabolic degradation, which can help to prolong the biological half-life of a molecule. oakwoodchemical.com

In 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline, the methylsulfonyl group at the para-position exerts a strong electronic influence over the entire molecule, complementing the effects of the other substituents.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.indeanfrancispress.com For this compound, several logical disconnections can be proposed, primarily revolving around the installation of the halogen and sulfonyl groups.

A primary retrosynthetic strategy involves disconnecting the carbon-halogen bonds. Given the challenges of direct electrophilic fluorination on anilines, it is often more practical to consider the fluorine atom as part of the starting material. Therefore, the most logical disconnection is the C-I bond via an electrophilic aromatic substitution reaction. This leads to the precursor 2-fluoro-4-(methylsulfonyl)aniline .

Pathway 1:

Target Molecule: this compound

Disconnection (C-I bond): Retrosynthetically remove the iodine via electrophilic substitution.

Precursor 1: 2-Fluoro-4-(methylsulfonyl)aniline

Further disconnection of Precursor 1 can proceed in two ways. The C-S bond can be disconnected, leading back to 2-fluoroaniline . Alternatively, a functional group interconversion (FGI) can be envisioned where the amino group is derived from a nitro group, which is a common strategy in aniline synthesis. ias.ac.inslideshare.net This would lead to 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (B1296692) . The synthesis of the sulfone itself can be traced back to the oxidation of a corresponding sulfide (B99878) or the formation from a sulfonyl chloride.

A second, less common, approach would involve disconnecting the C-S bond first, which would lead to 2-fluoro-6-iodoaniline . The subsequent introduction of the methylsulfonyl group at the 4-position would be challenging due to the directing effects of the existing substituents.

Precursor Compounds and Starting Materials

The choice of starting materials is dictated by the chosen synthetic route. The most convergent strategies utilize precursors that already contain the aniline core with one or more of the required substituents.

Fluorinated anilines are common starting points for complex syntheses due to the difficulty of regioselective fluorination.

2-Fluoroaniline: This commercially available starting material can be used to build the target molecule. The synthesis would require the introduction of both the methylsulfonyl group at the 4-position and the iodine atom at the 6-position.

2-Fluoro-4-iodoaniline: This compound is also a viable precursor. google.comorgsyn.org Its synthesis can be achieved by the iodination of 2-fluoroaniline. orgsyn.org From this intermediate, the key step would be the introduction of the methylsulfonyl group at the 4-position, which would displace the iodine via a nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or more likely, via metal-catalyzed cross-coupling reactions.

The methylsulfonyl (mesyl) group is a strongly electron-withdrawing group. Its introduction onto an aromatic ring can be accomplished through several methods.

From a Nitro-Precursor: A common route to 4-(methylsulfonyl)aniline (B1202210) involves the catalytic hydrogenation of 1-methanesulfonyl-4-nitro-benzene. This nitro compound can be synthesized by the oxidation of 4-(methylthio)nitrobenzene.

From a Sulfonyl Chloride: An aromatic ring can be chlorosulfonylated using chlorosulfonic acid. The resulting sulfonyl chloride can then be reduced to a sulfinic acid or a thiol. For anilines, the amino group must be protected first, typically as an acetanilide, to prevent side reactions. The sulfonyl chloride can be converted to the methyl sulfone through reduction and subsequent methylation.

Methylation of Sulfinic Acids: Aromatic sulfinic acids or their salts can be S-methylated to form methylsulfonyl aromatics using alkylating agents like methyl chloride, bromide, or iodide. google.com

The regioselective introduction of halogens is governed by the electronic properties of the substituents already present on the aromatic ring.

Iodination: The iodination of anilines is an electrophilic aromatic substitution. The strongly activating amino group directs incoming electrophiles to the ortho and para positions. A variety of reagents can be used for this transformation. researchgate.net

N-Iodosuccinimide (NIS): A mild and effective iodinating agent. The regioselectivity of NIS can be tuned by the choice of solvent; polar solvents tend to favor para-iodination, while less polar solvents can increase the proportion of the ortho-isomer. thieme-connect.com

Iodine with an Oxidizing Agent: Molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide generates a more potent electrophilic iodine species. chemicalbook.com

Iodine and Silver Salts: Reagents like Ag₂SO₄/I₂ can be used for the iodination of anilines, though yields can be moderate. nih.govuky.edu

Fluorination: Direct electrophilic fluorination of electron-rich aromatic systems like anilines is often unselective and can lead to oxidation. Therefore, fluorine is typically incorporated using other methods:

Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amino group to form a diazonium salt, which is then thermally decomposed in the presence of a tetrafluoroborate (B81430) anion (BF₄⁻) to install the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): A fluorine atom can be introduced by displacing a good leaving group (like a nitro group or a halogen) from an aromatic ring that is activated by strongly electron-withdrawing groups.

Use of Fluorinated Starting Materials: The most common and reliable strategy is to begin the synthesis with a commercially available, pre-fluorinated building block, such as 2-fluoroaniline.

Direct Synthesis Routes to this compound

A direct synthesis would logically start from a precursor containing the aniline, fluorine, and methylsulfonyl moieties, followed by the final installation of iodine.

The most plausible route to this compound is the regioselective iodination of the precursor 2-fluoro-4-(methylsulfonyl)aniline . The outcome of this electrophilic substitution is determined by the combined directing effects of the three substituents on the ring.

Table 1: Directing Effects of Substituents

Substituent Type Activating/Deactivating Directing Effect
-NH₂ (Amino) Activating Strongly Activating Ortho, Para
-F (Fluoro) Deactivating Weakly Deactivating Ortho, Para

In the precursor 2-fluoro-4-(methylsulfonyl)aniline, the positions available for substitution are 3, 5, and 6.

Position 3: Ortho to -F, meta to -NH₂, and ortho to -SO₂CH₃. This position is sterically hindered and electronically deactivated.

Position 5: Meta to -F, meta to -NH₂, and ortho to -SO₂CH₃. This position is strongly deactivated.

Position 6: Ortho to -NH₂, meta to -SO₂CH₃, and meta to -F. This position is strongly activated by the amino group.

The powerful ortho-directing effect of the amino group is the dominant factor, guiding the incoming electrophile (I⁺) to the 6-position. The meta-directing influence of the sulfonyl group also favors substitution at this position. Therefore, the electrophilic iodination of 2-fluoro-4-(methylsulfonyl)aniline is expected to be highly regioselective, yielding the desired product.

A potential reaction scheme would involve treating 2-fluoro-4-(methylsulfonyl)aniline with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724) or dichloromethane. Iron(III) catalysts can also be employed to enhance the rate and regioselectivity of iodination with NIS. acs.org

Table 2: Potential Precursors and Intermediates

Compound Name CAS Number Role in Synthesis
2-Fluoroaniline 348-54-9 Starting Material
4-(Methylsulfonyl)aniline 5470-49-5 Starting Material
2-Fluoro-4-iodoaniline 29632-74-4 Precursor

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
1-fluoro-4-(methylsulfonyl)-2-nitrobenzene
1-methanesulfonyl-4-nitro-benzene
2,6-dimethyl-aniline
2-fluoro-4-(methylsulfonyl)aniline
2-fluoro-4-iodo-4-(methylsulfonyl)aniline
This compound
2-fluoro-6-iodoaniline
2-fluoroaniline
4-(methylsulfonyl)aniline
4-(methylthio)nitrobenzene
4-aminothioanisole
4-aminothiophenol
4-nitrobenzoyl chloride
Acetanilide
Amelfolide
Aniline
Benzenesulfonic acid
Chloroacetic acid
Chlorobenzene
DEET (N,N-Diethyl-meta-toluamide)
m-Toluoyl chloride
Diethylamine
p-bromoaniline
p-nitrobenzoyl chloride
Phenol (B47542)

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the introduction of substituents onto an aromatic ring. In the context of synthesizing this compound, SNAr reactions could be envisioned at various stages of the synthesis. A plausible precursor for the target molecule is 2-Fluoro-4-(methylsulfonyl)aniline. The synthesis of this precursor can be achieved through the reduction of a corresponding nitroaromatic compound. For instance, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene could be reduced to 2-fluoro-4-(methylsulfonyl)aniline.

The introduction of the iodine atom at the 6-position of 2-fluoro-4-(methylsulfonyl)aniline would then be required. Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is also an ortho-, para-director, albeit a deactivating one. The methylsulfonyl group, being a strong electron-withdrawing group, is a meta-director. In 2-fluoro-4-(methylsulfonyl)aniline, the positions ortho to the amino group are the 3- and 5-positions, and the para position is occupied by the methylsulfonyl group. The position ortho to the fluorine is the 3- and 1-position. The position meta to the methylsulfonyl group is the 2- and 6-position. Therefore, the 6-position is activated by the amino group (ortho) and directed by the methylsulfonyl group (meta), making it a potential site for electrophilic substitution.

Various iodinating reagents can be employed for this transformation, such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of an iodide salt and an oxidizing agent. The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions such as polyiodination or oxidation of the aniline.

Table 1: Potential Iodination Reactions of 2-Fluoro-4-(methylsulfonyl)aniline

Reagent SystemPotential OutcomeReference Analogy
I2 / Oxidizing AgentRegioselective iodination at the 6-positionIodination of substituted anilines
N-Iodosuccinimide (NIS)Controlled mono-iodinationHalogenation of electron-rich aromatics
Iodine Monochloride (ICl)Potentially high reactivity, requires careful controlElectrophilic aromatic halogenation

It is important to note that while direct iodination is a plausible route, the presence of the strongly activating amino group can lead to over-reaction or undesired side products. Therefore, the use of a protecting group for the amino functionality is often a crucial strategy, which will be discussed in a later section.

Directed Ortho Metalation (DOM) in Functionalization

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, in this case, an iodine source, to introduce the substituent with high regiocontrol.

For the synthesis of this compound, a DoM strategy could be employed by first protecting the amino group with a suitable DMG. Common DMGs for anilines include amides, carbamates, and sulfonamides. For example, the amino group of a precursor such as 2-fluoro-4-(methylsulfonyl)aniline could be acylated to form an N-pivaloyl or N-tert-butoxycarbonyl (Boc) derivative.

The protected aniline would then be treated with a strong base, typically an alkyllithium reagent such as n-butyllithium or sec-butyllithium, at low temperature. The directing group would guide the lithiation to the ortho position. In the case of a protected 2-fluoro-4-(methylsulfonyl)aniline, the directing group on the nitrogen would direct metalation to the 2- and 6-positions. The fluorine atom can also act as a weak directing group. The steric hindrance from the protecting group and the electronic effects of the other substituents would influence the site of metalation. The subsequent quench with an electrophilic iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, would introduce the iodine atom at the lithiated position. Finally, deprotection of the amino group would yield the target compound.

Table 2: Directed Ortho Metalation Strategy

StepReactionReagents
1Protection of the amino groupAcyl chloride or anhydride (B1165640) (e.g., PivCl, Boc2O)
2Directed ortho-metalationAlkyllithium (e.g., n-BuLi, s-BuLi)
3IodinationElectrophilic iodine source (e.g., I2)
4DeprotectionAcidic or basic hydrolysis

This DoM approach offers a high degree of regiocontrol, which is often difficult to achieve with traditional electrophilic aromatic substitution methods, especially in highly substituted systems.

Protective Group Strategies for Amino Functionality During Synthesis

The amino group is a highly reactive functional group that can participate in a variety of reactions, including oxidation, acylation, and alkylation. During the synthesis of complex molecules like this compound, it is often necessary to protect the amino group to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations.

Carbamate-type protecting groups are widely used for the protection of anilines due to their ease of introduction, stability under a range of reaction conditions, and facile removal. The most common carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. It is stable to a variety of nucleophilic and basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and a base. It is stable to acidic and mild basic conditions and is typically removed by catalytic hydrogenation, which cleaves the benzyl C-O bond.

The use of a protecting group on the amino functionality can have a significant impact on the regioselectivity of subsequent electrophilic aromatic substitution reactions. The unprotected amino group is a strong ortho-, para-director. However, upon conversion to an amide or a carbamate, its activating effect is significantly reduced, and it becomes a less powerful ortho-, para-director.

In the case of the iodination of a protected 2-fluoro-4-(methylsulfonyl)aniline, the directing effects of the substituents would be altered. The protected amino group would still direct ortho, but its influence would be diminished compared to the unprotected amine. The fluorine atom would still direct ortho and para, and the methylsulfonyl group would direct meta. The interplay of these directing effects, along with steric factors from the bulky protecting group, would determine the final regiochemical outcome of the iodination reaction. In many cases, the use of a bulky protecting group can favor substitution at the less sterically hindered ortho position.

Cascade and Multicomponent Reactions Towards the Compound

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a type of cascade reaction in which three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants.

While the direct synthesis of a complex molecule like this compound through a single cascade or multicomponent reaction is highly challenging and unlikely to be a standard approach, the principles of these efficient synthetic strategies could be applied to the synthesis of key intermediates.

For instance, a multicomponent reaction could potentially be designed to assemble a highly substituted aniline precursor in a single step. This would require the careful selection of starting materials that contain the necessary functionalities or precursors to them. However, the specific substitution pattern of the target compound makes a direct MCR approach highly speculative without specific literature precedent.

More realistically, a cascade reaction could be envisioned for a specific transformation within a multi-step synthesis. For example, a reaction sequence involving an initial substitution followed by an intramolecular cyclization or rearrangement could be considered a cascade process. However, for the specific target molecule, a stepwise approach involving the sequential introduction of the functional groups is the more probable and controllable synthetic strategy.

Reactivity of the Amino Group

The amino (-NH₂) group of an aniline derivative is typically nucleophilic and readily participates in reactions characteristic of primary amines. However, in the case of this compound, its reactivity is significantly modulated. The presence of the para-methylsulfonyl group, a potent electron-withdrawing group, delocalizes the lone pair of electrons on the nitrogen atom into the benzene (B151609) ring, thereby reducing the electron density and nucleophilicity of the amino group. This deactivating effect is further compounded by the steric hindrance and inductive effects of the two ortho-substituents, the fluoro and iodo groups.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are standard transformations for primary amines, leading to the formation of amides and sulfonamides, respectively. For anilines, these reactions typically proceed by treating the amine with an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a base.

Given the reduced nucleophilicity of the amino group in this compound, these reactions may require more forcing conditions compared to unsubstituted aniline. iitk.ac.in Protection of the amino group via acylation is a common strategy to control the high reactivity of simpler anilines in electrophilic substitution reactions; this reduced reactivity is an inherent property of the target molecule. iitk.ac.inlibretexts.org For instance, sulfonylation with benzenesulfonyl chloride (Hinsberg's reagent) or p-toluenesulfonyl chloride would yield the corresponding N-substituted sulfonamide. iitk.ac.in These reactions are crucial for modifying the electronic properties of the molecule or for installing protecting groups in multi-step syntheses.

Amidation and Imine Formation

The condensation of the primary amino group with carbonyl compounds, such as aldehydes and ketones, results in the formation of imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. nih.gov The formation of an imine from this compound would proceed by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. While the reaction is fundamental, the rate may be slower due to the electronically deactivated nature of the aniline derivative. nih.gov The electrophilicity of the imine can be enhanced by using Lewis acids or by employing imines substituted with electron-withdrawing groups. nih.gov

Amidation, the formation of an amide bond with a carboxylic acid, generally requires activation of the carboxylic acid partner (e.g., conversion to an acyl chloride or use of coupling reagents) to proceed efficiently with anilines, particularly deactivated ones.

Reactivity at Halogen Positions (Iodine and Fluorine)

The aromatic ring of this compound is substituted with two different halogens. In transition-metal-catalyzed cross-coupling reactions, a significant difference in reactivity exists between aryl-iodine and aryl-fluorine bonds. The Carbon-Iodine bond is considerably weaker and more susceptible to oxidative addition to a low-valent metal center (like Palladium(0)) than the very strong Carbon-Fluorine bond. researchgate.net This disparity allows for highly chemoselective functionalization at the iodine-bearing position, leaving the fluorine atom intact. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are central to the synthetic utility of this compound. The reaction's selectivity is overwhelmingly directed towards the C-I bond.

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govlibretexts.org For this compound, this reaction provides a direct route to substituted biphenylamine derivatives, which are important structural motifs in pharmaceuticals and materials science. nih.govunimib.it

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com Due to the high reactivity of the C-I bond, the coupling will occur selectively at this position. nih.gov A variety of aryl- and heteroarylboronic acids can be employed to synthesize a diverse library of biphenylamine derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
Boronic Acid PartnerExpected Biphenylamine ProductTypical Conditions
Phenylboronic acid2-Fluoro-6-phenyl-4-(methylsulfonyl)anilinePd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat
4-Methoxyphenylboronic acid2-Fluoro-6-(4-methoxyphenyl)-4-(methylsulfonyl)aniline
Thiophene-2-boronic acid2-Fluoro-6-(thiophen-2-yl)-4-(methylsulfonyl)aniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgnih.gov This transformation is a cornerstone of modern synthetic chemistry for preparing substituted anilines and other arylamines. wikipedia.org

In the context of this compound, the C-I bond can be selectively coupled with a wide range of primary or secondary amines to generate more complex diamine structures. The reaction mechanism involves oxidative addition of the aryl iodide to the palladium catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. nih.gov

The electronic properties of the coupling partners play a significant role. The electron-withdrawing methylsulfonyl group on the aryl iodide substrate can influence the rate of oxidative addition. When considering a related compound, 4-(methylsulfonyl)aniline, as a coupling partner, its nucleophilicity is reduced by the sulfonyl group. Nonetheless, the Buchwald-Hartwig amination is robust enough to couple such deactivated anilines with aryl halides. beilstein-journals.org This demonstrates the broad scope of the reaction, which can be applied to couple this compound with various amines.

Table 2: Representative Buchwald-Hartwig Amination Reactions
Amine Coupling PartnerExpected ProductTypical Conditions
AnilineN¹-(2-Fluoro-4-(methylsulfonyl)phenyl)benzene-1,3-diaminePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu, K₃PO₄), Solvent (e.g., Toluene), Heat
Morpholine4-(2-Amino-3-fluoro-5-(methylsulfonyl)phenyl)morpholine
4-(Methylsulfonyl)anilineN-(2-Fluoro-4-(methylsulfonyl)phenyl)-4-(methylsulfonyl)aniline

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom in this compound is activated for nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the presence of the powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) group in the para position. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

In SₙAr reactions, the rate-determining step is typically the initial attack by the nucleophile. Despite the high strength of the C-F bond, fluorine is an excellent leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The general order of reactivity for halogens in activated SₙAr reactions is often F > Cl > Br > I. researchgate.net

A wide range of nucleophiles can displace the fluoride, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities at the C2 position.

Table 2: Examples of Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophile Reagent Example Product
Amine Morpholine 4-(6-Iodo-4-(methylsulfonyl)-2-morpholinoanilin)
Alkoxide Sodium methoxide 6-Iodo-2-methoxy-4-(methylsulfonyl)aniline

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. In this compound, there is a significant difference in the reactivity of the two halogen substituents. The carbon-iodine bond (bond energy ≈ 220 kJ/mol) is much weaker than the carbon-fluorine bond (bond energy ≈ 450 kJ/mol).

This disparity allows for the highly selective reductive cleavage of the C-I bond while leaving the C-F bond untouched. This transformation is valuable for synthesizing the corresponding 2-fluoro-4-(methylsulfonyl)aniline derivative. Common methods for selective deiodination include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Metal/Acid Systems: Such as zinc powder in acetic acid.

Phosphorous-based Reagents: Hypophosphorous acid (H₃PO₂) in the presence of a radical initiator.

Conversely, the reductive cleavage of the C-F bond requires much harsher conditions and is not typically observed when milder reducing agents are employed. Therefore, reductive dehalogenation of this substrate almost exclusively results in deiodination.

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is a key modulator of the molecule's reactivity, but it can also be the site of chemical transformations.

Reactions of the Sulfonyl Moiety

The sulfonyl group (-SO₂CH₃) is generally considered to be a robust and chemically stable functional group. Its primary chemical role is passive; it acts as a strong electron-withdrawing group through both inductive and resonance effects. This property is responsible for activating the ortho-fluoro substituent towards SₙAr and deactivating the entire aromatic ring towards electrophilic substitution.

Direct reactions on the sulfonyl group itself are uncommon under standard synthetic conditions. The sulfur atom is in its highest oxidation state (+6) and is sterically hindered, making it resistant to nucleophilic attack. The methyl protons are acidic but require extremely strong bases (e.g., organolithium reagents) for deprotonation to form an α-sulfonyl carbanion, which could then be reacted with electrophiles. However, such harsh conditions may not be compatible with the other functional groups present in the molecule.

Cleavage or Modification of the Methylsulfonyl Group

While the aryl-sulfonyl bond is strong, several reductive methods, known as desulfonylation reactions, can achieve its cleavage. wikipedia.org These reactions typically require potent reducing agents and are used when the sulfonyl group is no longer needed after serving its purpose as an activating or directing group. wikipedia.org The cleavage of the C-S bond results in the formation of a C-H bond.

These transformations often involve single-electron transfer (SET) mechanisms. The choice of reagent is critical to avoid unwanted side reactions with the halo- and amino-substituents.

Table 3: Reagents for Reductive Desulfonylation

Reagent Conditions Comments
Sodium Amalgam (Na/Hg) Methanol, reflux A classic method for cleaving aryl sulfones. wikipedia.org
Samarium(II) Iodide (SmI₂) THF, HMPA A powerful single-electron transfer agent. wikipedia.org
Magnesium/Ammonium (B1175870) Chloride Ethanol, reflux A milder metal-based reducing system.

These methods provide a route to remove the methylsulfonyl group, yielding 3-fluoro-5-iodoaniline, thereby demonstrating the utility of the sulfonyl moiety as a removable activating group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group.

The aromatic region would likely show two signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and would therefore have different chemical shifts. The electron-withdrawing nature of the sulfonyl and iodo groups, combined with the electronegativity of the fluorine atom, would significantly influence the chemical shifts of these protons, likely causing them to appear in the downfield region of the spectrum. The coupling between these protons would provide information about their relative positions on the aromatic ring.

The protons of the amine (NH₂) group would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the methylsulfonyl (-SO₂CH₃) group would be expected to appear as a sharp singlet, as they are not coupled to any other protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic CHδ 7.0 - 8.0Doublet, Doublet
Amine NH₂VariableBroad Singlet
Methyl SO₂CH₃δ 3.0 - 3.5Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.

The aromatic ring would display six distinct signals for the six carbon atoms due to the unsymmetrical substitution. The carbon atoms directly attached to the electronegative fluorine, iodine, and sulfonyl groups would have their chemical shifts significantly affected. The carbon bearing the fluorine atom would exhibit a large coupling constant with the ¹⁹F nucleus (¹JC-F), resulting in a splitting of its signal. The carbon attached to the iodine atom would also have a characteristic chemical shift. The carbon atoms of the methylsulfonyl group would also be readily identifiable.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-Fδ 150 - 165 (split by F)
C-Iδ 80 - 100
C-SO₂δ 135 - 150
C-NH₂δ 140 - 155
Aromatic CHδ 115 - 140
Methyl SO₂CH₃δ 40 - 45

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents on the ring. Furthermore, this signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY), would be instrumental in confirming the complete structural assignment. A COSY spectrum would reveal the correlations between coupled protons, helping to assign the signals of the aromatic protons. An HMQC spectrum would establish the correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

The N-H stretching vibrations of the primary amine group would be expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The presence of the sulfonyl group (-SO₂-) would be confirmed by strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-F stretching vibration would likely be observed as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic (C-H)Stretch> 3000
Aromatic (C=C)Stretch1450 - 1600
Sulfonyl (S=O)Asymmetric Stretch1300 - 1350
Carbon-Fluorine (C-F)Stretch1200 - 1300
Sulfonyl (S=O)Symmetric Stretch1140 - 1160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern would be influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation pathways would likely involve the loss of the methyl group from the sulfonyl moiety, the loss of the entire sulfonyl group, or the cleavage of the carbon-iodine bond. The presence of iodine would be indicated by its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which would in turn allow for the determination of the elemental composition.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized this compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.011784.07724.37
HydrogenH1.00877.0562.05
FluorineF18.998118.9985.51
IodineI126.901126.9036.88
NitrogenN14.007114.0074.06
OxygenO15.999231.9989.27
SulfurS32.06132.069.29
Total 345.096 100.00

This table outlines the calculated elemental percentages for this compound based on its molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal precise bond lengths, bond angles, and torsion angles, as well as the conformation of the molecule in the crystal lattice. Furthermore, this analysis would elucidate any intermolecular interactions, such as hydrogen bonding or halogen bonding, which are crucial for understanding the compound's packing in the solid state and its physical properties. The crystallographic data, including unit cell dimensions and space group, would provide a complete and detailed picture of the solid-state structure of this uniquely substituted aniline.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would be instrumental in understanding the influence of its various substituents—a fluorine atom, an iodine atom, and a methylsulfonyl group—on the aniline scaffold.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are the most electron-rich parts of the molecule. The electron-withdrawing nature of the fluoro, iodo, and methylsulfonyl groups would likely lower the energy of the HOMO compared to unsubstituted aniline. The LUMO, on the other hand, is anticipated to have significant contributions from the aromatic ring and the electron-withdrawing substituents, indicating the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar substituted anilines have shown that the nature and position of substituents significantly modulate the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group, making it a primary site for electrophilic attack. The oxygen atoms of the methylsulfonyl group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the regions around the electron-withdrawing substituents (fluorine and iodine) would likely display positive electrostatic potential, indicating their susceptibility to nucleophilic interactions.

Molecular Modeling and Docking Studies (focused on interactions of derivatives)

Docking simulations would involve placing the 3D structure of a derivative into the active site of a target protein and calculating the binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of fluorine and iodine), that contribute to the stability of the ligand-protein complex. For instance, the amino group and the sulfonyl oxygens could act as hydrogen bond donors and acceptors, respectively. The aromatic ring could engage in π-π stacking or hydrophobic interactions.

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms and the energy barriers between different conformations.

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the rotational barriers around the C-N and C-S bonds. These calculations would reveal the preferred orientations of the amino and methylsulfonyl groups relative to the benzene ring. The presence of bulky substituents like iodine and the methylsulfonyl group, as well as potential intramolecular hydrogen bonding, would play a significant role in determining the lowest energy conformers.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

DFT calculations are commonly used to compute vibrational frequencies. The predicted spectrum can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated to a high degree of accuracy, providing valuable information for structural elucidation. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, computational studies could be employed to explore its reactivity in various chemical transformations.

For example, the mechanism of electrophilic substitution on the aniline ring could be investigated. The calculations would help in predicting the regioselectivity of the reaction by comparing the activation energies for substitution at different positions. Furthermore, the role of the substituents in modulating the reaction pathway could be elucidated. Computational studies can also be used to explore the mechanisms of reactions involving the amino or methylsulfonyl groups, providing a detailed understanding of the reaction kinetics and thermodynamics.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The compound is an ideal starting material for building a range of heterocyclic structures that are prevalent in medicinal chemistry and materials science. The inherent reactivity of the ortho-iodoaniline moiety is central to its utility in forming fused nitrogen-containing rings.

The Larock heteroannulation is a powerful palladium-catalyzed reaction for the one-pot synthesis of 2,3-disubstituted indoles from an o-iodoaniline and an internal alkyne. The reaction proceeds through a sequence of oxidative addition of the aryl iodide to a Pd(0) catalyst, syn-insertion of the alkyne into the aryl-palladium bond, and subsequent intramolecular cyclization of the nitrogen atom onto the newly formed vinylic palladium species, followed by reductive elimination to furnish the indole (B1671886) core.

Given that 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline is a classic o-iodoaniline substrate, it is perfectly suited for this transformation. Its use in the Larock reaction directly installs the fluorine and methylsulfonyl groups onto the 7- and 5-positions of the resulting indole ring, respectively. This provides a direct route to highly functionalized indoles that would be challenging to synthesize through other methods. The electron-withdrawing nature of the substituents can influence the reaction kinetics and regioselectivity of the alkyne insertion.

Table 1: Larock Heteroannulation for Indole Synthesis

Starting Material Reagent Catalyst System Product

Quinazolines are a vital class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Several synthetic strategies can employ this compound as a key precursor. One approach involves a four-component reaction where an aniline (B41778), two equivalents of an aromatic aldehyde, and a nitrogen source like ammonium (B1175870) iodide are condensed to form the quinazoline (B50416) ring. nih.govmdpi.com In this context, the aniline derivative would form the benzene (B151609) portion of the bicyclic system, yielding a highly substituted quinazoline bearing the fluoro, iodo, and methylsulfonyl groups.

Another strategy is the copper-catalyzed reaction of an aniline-derived benzamidine (B55565) with an alkyne, which proceeds via C-H alkynylation and subsequent cyclization. nih.govmdpi.com The starting aniline can be first converted to the corresponding amidine, which then directs the cyclization to form the quinazoline.

The amino group of this compound can act as a nucleophile to construct pyrimidine (B1678525) rings. A common method is the reaction of an aniline with a 1,3-dicarbonyl compound (or its equivalent) in the presence of a condensing agent to form an enamine, which then cyclizes with a nitrogen source like urea (B33335) or thiourea. Alternatively, nucleophilic aromatic substitution on a halopyrimidine can be used to generate anilinopyrimidines.

Of particular interest is the synthesis of the fused pyrimido[4,5-b]indole scaffold. Multi-component reactions have been developed for the synthesis of these systems directly from anilines. For instance, a four-component reaction of an aniline, an aldehyde, malononitrile, and a nitrogen source can lead to the formation of the pyrimidoindole core. Using this compound in such a reaction would produce a pyrimido[4,5-b]indole with the F, I, and SO₂Me groups on the indole portion of the molecule, offering a complex scaffold for further functionalization.

While the classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, modern methods allow for their construction from o-haloanilines. This makes this compound a suitable starting material. A one-pot, three-component reaction involving an o-haloaniline, an aldehyde, and a nitrogen source (such as sodium azide (B81097) or ammonia) catalyzed by copper or nickel provides a direct route to 2-substituted benzimidazoles. The reaction proceeds via an initial amination or azidation at the iodo-position, followed by condensation with the aldehyde and intramolecular cyclization. This method would yield benzimidazoles with the fluorine and methylsulfonyl groups at the 4- and 6-positions, respectively.

Table 2: Synthesis of Benzimidazoles from an o-Iodoaniline

Reaction Type Reagents Catalyst Product
Three-component Aldehyde (R-CHO), Sodium Azide (NaN₃) CuCl, TMEDA 2-Substituted 4-fluoro-6-(methylsulfonyl)benzimidazole

The synthesis of the specific thieno[3,2-g]chromene core from an aniline precursor is a complex transformation that typically requires a multi-step sequence. A direct, one-pot synthesis from this compound is not prominently described in the literature. However, a plausible synthetic route can be proposed based on established methodologies for constructing fused heterocyclic systems.

A potential strategy could involve the initial construction of a substituted chromene ring from the aniline. For example, the aniline could undergo a reaction (e.g., via diazotization followed by coupling with a suitable phenol (B47542) derivative) to form a diaryl ether, which could then be cyclized to a chromenone scaffold. Alternatively, the aniline could be used to build a benzothiophene (B83047) ring first. The subsequent fusion of the thiophene (B33073) and pyran rings would then be required to complete the thieno[3,2-g]chromene skeleton. This remains a challenging synthetic target, underscoring the specialized nature of this particular heterocyclic system.

Precursor for Advanced Aromatic Scaffolds

Beyond its use in forming heterocyclic rings, this compound is a valuable precursor for creating advanced, highly substituted aromatic scaffolds. The aryl-iodide bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler, readily available building blocks.

The presence of the strongly electron-withdrawing fluoro and methylsulfonyl groups significantly influences the electronic properties of the aromatic ring, which can be advantageous for both reactivity and for tuning the properties of the final products. The amino group can be further functionalized through acylation, alkylation, or diazotization, adding another layer of synthetic versatility.

Table 3: Potential Cross-Coupling Reactions at the Iodo-Position

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki Coupling Boronic Acid/Ester (R-B(OR)₂) Pd(PPh₃)₄, Base 2-Aryl/Alkyl substituted aniline
Sonogashira Coupling Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Base 2-Alkynyl substituted aniline
Heck Coupling Alkene (CH₂=CHR) Pd(OAc)₂, P(o-tol)₃, Base 2-Alkenyl substituted aniline
Buchwald-Hartwig Amination Amine (R₂NH) Pd₂(dba)₃, Ligand, Base 2-Amino substituted aniline (forming a diamine)
Stille Coupling Organostannane (R-SnBu₃) Pd(PPh₃)₄ 2-Aryl/Alkyl substituted aniline

| Carbonylation | Carbon Monoxide (CO), Alcohol | PdCl₂(PPh₃)₂, Base | 2-Carboalkoxy substituted aniline |

The combination of these transformations allows chemists to use this compound as a central scaffold, systematically building up molecular complexity to access novel chemical entities for various applications.

Hypothetical Strategies for Introducing Fluorine, Iodine, and Methylsulfonyl Moieties into Target Structures

The unique arrangement of fluorine, iodine, and a methylsulfonyl group on the aniline ring suggests that "this compound" could serve as a valuable scaffold for introducing these functionalities into more complex molecules. The reactivity of each group can be selectively harnessed. For instance, the iodo group is a versatile handle for various cross-coupling reactions, allowing the introduction of the entire substituted aniline moiety into a target structure.

Functional GroupPotential Reaction TypePurpose
IodineSuzuki, Sonogashira, Heck, Buchwald-Hartwig couplingsFormation of carbon-carbon or carbon-heteroatom bonds, linking the aniline scaffold to other molecular fragments.
Amino GroupDiazotization followed by Sandmeyer or Schiemann reactionsTransformation of the amino group into other functionalities, including halogens (e.g., replacement with fluorine) or a hydroxyl group.
Aromatic RingNucleophilic Aromatic Substitution (SNAr)The electron-withdrawing methylsulfonyl group activates the ring, potentially allowing for the displacement of the fluorine or iodine atom by nucleophiles under specific conditions.

Postulated Regioselective Functionalization of Poly-substituted Aromatic Compounds

The regiochemistry of reactions involving "this compound" would be dictated by the electronic and steric influences of its substituents. The amino group is a strong ortho-, para-director, while the methylsulfonyl group is a meta-director and a strong deactivator. The fluorine and iodine atoms also exert electronic effects.

This substitution pattern allows for predictable, regioselective functionalization. For example, electrophilic aromatic substitution, if feasible on such a deactivated ring, would likely be directed to the positions ortho to the activating amino group. However, the steric hindrance from the adjacent iodine and fluorine atoms would significantly influence the outcome. More practically, the existing functional groups would be used to control the regioselective introduction of new substituents through reactions like metal-catalyzed cross-coupling at the iodo position.

Conceptual Development of Novel Synthetic Routes Utilizing the Compound as an Intermediate

"this compound" is well-suited to be a key intermediate in multi-step syntheses, particularly for creating complex molecules like pharmaceuticals or agrochemicals. A hypothetical synthetic route could involve an initial cross-coupling reaction at the iodo position to build a core carbon skeleton. Subsequently, the amino group could be modified, for example, by acylation or conversion into a different functional group via diazotization. The fluorine and methylsulfonyl groups would remain as key structural elements in the final target molecule, imparting specific properties such as metabolic stability, lipophilicity, or binding affinity to a biological target.

Q & A

Q. What synthetic routes are recommended for 2-Fluoro-6-iodo-4-(methylsulfonyl)aniline, and how do directing groups influence regioselectivity?

  • Methodological Answer: Begin with a fluorinated aniline derivative. Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under controlled acidic conditions. Subsequent iodination at the 6-position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The amino group directs electrophilic substitution to the para/ortho positions, while the methylsulfonyl group (meta-directing) competes, requiring careful optimization of reaction temperature and stoichiometry. Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups may mitigate competing effects .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer:
  • ¹⁹F NMR : Identifies the fluorine environment (δ ≈ -110 to -120 ppm for aromatic fluorine).
  • ¹H NMR : Aromatic protons appear as distinct signals influenced by electron-withdrawing groups (e.g., methylsulfonyl downshifts adjacent protons).
  • IR Spectroscopy : Strong S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) confirm the sulfonyl group.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (iodine’s ¹²⁷I and ¹²⁹I isotopes). Cross-validate with X-ray crystallography for absolute configuration .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Stability tests under UV light and varying pH (4–9) reveal degradation via hydrolysis of the sulfonyl group. Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation of the aniline moiety .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of this compound?

  • Methodological Answer: Design a three-factor Box-Behnken model to optimize degradation efficiency:
  • Factors : Catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH (3–9), and light intensity (UV-Vis range).
  • Response Variables : Degradation rate (HPLC quantification) and intermediate formation (LC-MS).
  • Analysis : Use response surface methodology (RSM) to identify synergistic effects and derive kinetic constants (e.g., pseudo-first-order rate). Validate with triplicate runs to ensure reproducibility .

Q. What computational methods predict reactive sites for electrophilic substitution in this compound?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map molecular electrostatic potential (MEP) surfaces and Fukui indices. The amino group’s lone pair dominates reactivity, but the methylsulfonyl group reduces electron density at the ortho position. Compare with experimental halogenation outcomes to refine computational models .

Q. How does the methylsulfonyl group influence cross-coupling reactivity (e.g., Suzuki or Ullmann reactions)?

  • Methodological Answer: The electron-withdrawing sulfonyl group deactivates the aromatic ring, necessitating harsher conditions for cross-coupling. For Ullmann coupling of the iodo substituent, use CuI/1,10-phenanthroline in DMF at 110°C. Monitor regioselectivity via GC-MS and compare with control reactions on non-sulfonylated analogs .

Q. What strategies resolve contradictions in regiochemical outcomes during derivatization?

  • Methodological Answer: When unexpected products arise (e.g., para vs. meta substitution), employ X-ray crystallography to unambiguously assign structures. Re-evaluate reaction conditions:
  • Temperature : Lower temps favor kinetic control (amino-directed substitution).
  • Catalysts : Switch from Brønsted acids (H₂SO₄) to Lewis acids (AlCl₃) to alter directing effects.
  • Competitive Experiments : Compare yields under varying conditions to identify dominant pathways .

Q. How to assess environmental fate using soil column experiments under varying hydraulic conditions?

  • Methodological Answer: Simulate soil column layers (sand, silt, clay) and apply aniline-contaminated water at controlled pumping speeds (0.5–2.0 mL/min). Use HPLC-UV to quantify vertical migration and adsorption coefficients. Model results with HYDRUS-1D software to predict long-term behavior, accounting for organic matter content and microbial degradation .

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